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Introduction: Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in

the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

protein.[1][2][3] This protein functions as a chloride ion channel in epithelial cells, and its

dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs.

[3][4] CFTR mutations are categorized into classes based on the specific defect they cause.[3]

Small molecules known as CFTR modulators aim to correct these defects. These modulators

include "correctors," which enhance the amount of CFTR protein at the cell surface, and

"potentiators," which improve the gating function of the CFTR channel.[1][2] GLPG1837 is a

novel, potent CFTR potentiator developed for the treatment of CF, particularly for patients with

Class III gating mutations.[1][3]

Discovery Pathway of GLPG1837
The discovery of GLPG1837 began with a screening campaign to identify compounds capable

of restoring chloride transport through the CFTR ion channel.[1][5] This effort led to the

identification and optimization of a novel chemical series, culminating in the selection of

GLPG1837 as a clinical candidate.

Initial Screening and Hit Identification
The primary screening assay used was a Yellow Fluorescent Protein (YFP)-based halide

assay.[1][5] This cell-based assay measures CFTR-dependent chloride influx by monitoring the

quenching of YFP fluorescence.[1] A bronchial epithelial cell line derived from a CF patient

(CFBE41o–) overexpressing the F508del-CFTR mutant was utilized.[1] To ensure sufficient
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F508del-CFTR protein at the cell membrane for potentiator activity measurement, the cells

were incubated at a reduced temperature of 27°C.[1] This campaign identified several hit

series, including a lead compound with a tetramethyl-tetrahydropyran (THP) scaffold, which

demonstrated good potency and efficacy on both F508del and G551D CFTR mutants.[1]

Lead Optimization and Structure-Activity Relationship
(SAR)
The initial THP-based hit (compound 8 in the source literature) was selected for further

optimization.[1] Although potent, its phenolic moiety was a concern for potential phase II

metabolism.[1] Medicinal chemistry efforts focused on exploring the structure-activity

relationship (SAR) around this scaffold. Key findings from the SAR exploration include:

Pyrazole Substitution: Substitution on the pyrazole ring, either at the 3 or 4 position,

generally improved potency for the G551D CFTR mutant by 2- to 4-fold.[1]

Amide Moiety: Extensive exploration of the amide portion of the molecule was conducted to

optimize potency, efficacy, and pharmacokinetic properties.[1]

This optimization process led to the identification of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-

dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide, which was nominated as

GLPG1837.[1]
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Figure 1: The discovery workflow for GLPG1837.

Mechanism of Action
GLPG1837 is a CFTR potentiator that enhances channel gating for mutants with defective

regulation, such as the Class III G551D mutation, and certain Class IV mutants like R117H.[1]

[3]

Allosteric Modulation
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Studies suggest that GLPG1837 functions as an allosteric modulator.[6] Its mechanism

involves state-dependent binding to the CFTR protein, meaning it has a higher affinity for the

open state of the channel compared to the closed state.[6] By binding to and stabilizing the

open conformation, GLPG1837 increases the probability of the channel being open, thereby

facilitating greater chloride ion flow.[7] This action is independent of the critical steps of

nucleotide-binding domain (NBD) dimerization and ATP hydrolysis that normally control CFTR

gating.[6]

Common Binding Site with Ivacaftor
Evidence indicates that GLPG1837 and the first-approved potentiator, Ivacaftor (VX-770), likely

compete for the same or an overlapping binding site on the CFTR protein.[6][7] Despite

differences in potency and efficacy, they potentiate CFTR gating in a remarkably similar

manner.[6] Molecular docking studies have helped identify potential binding sites within the

transmembrane domains (TMDs) of the CFTR protein.[7][8]

CFTR Gating & GLPG1837 Action

CFTR Channel
(Closed State)

CFTR Channel
(Open State)

Gating Cycle Closes

Chloride Ion Flow

PKA Phosphorylation

Activates

ATP Binding
& Hydrolysis

GLPG1837

Binds to & Stabilizes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://www.researchgate.net/publication/333625126_Identifying_the_molecular_target_sites_for_CFTR_potentiators_GLPG1837_and_VX-770
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Simplified CFTR channel gating and the stabilizing action of GLPG1837.

Chemical Synthesis
The synthesis of GLPG1837 is achieved through a concise route involving a key

multicomponent reaction followed by an amide coupling.[1]

Synthesis of the Thienopyran Core
The core heterocyclic structure, 3-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-

2-carboxamide (intermediate 31), is synthesized via a multicomponent Gewald reaction.[1] This

reaction involves the commercially available ketone 30 (tetramethyl-tetrahydropyranone),

elemental sulfur, and cyanoacetamide in the presence of a base.[1]

Final Amide Coupling
The final step is the amide coupling between the synthesized thienopyran core (31) and 1H-

pyrazole-5-carboxylic acid.[1] This coupling is typically facilitated by a coupling reagent, such

as 2-chloro-1-methylpyridinium iodide, in the presence of a base like triethylamine (TEA) and a

catalyst like 4-dimethylaminopyridine (DMAP), to yield GLPG1837.[1]
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Figure 3: High-level overview of the GLPG1837 synthesis process.

Quantitative Data
GLPG1837 has been characterized by its potent activity in vitro and favorable pharmacokinetic

profile in humans.

Table 1: In Vitro Potency of GLPG1837 on CFTR Mutants
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CFTR Mutant Assay Type EC50 (nM)
Efficacy (% of
VX-770)

Reference

F508del YFP Halide 3 Not Reported [9]

G551D YFP Halide 339 260% [5][9]

G178R YFP Halide Not Reported 154% [5]

S549N YFP Halide Not Reported 137% [5]

R117H YFP Halide Not Reported 120% [5]

| G551D/F508del | TECC | 159 | 173% |[5] |

Table 2: Pharmacokinetic Properties of GLPG1837 in Humans

Parameter Value Condition Reference

Absorption Rapid
Single & Multiple
Doses

[10]

Apparent Elimination

Half-life
6 - 15 hours

Single & Multiple

Doses
[10]

Time to Steady State Within 2nd dosing Multiple Doses [10]

Food Effect
Bioavailability

improved with food
Single Dose [10]

| Safety (Phase 1) | Safe and well-tolerated | Up to 2000 mg single dose; up to 800 mg BID for

14 days |[1][10] |

Table 3: Clinical Efficacy of GLPG1837 (SAPHIRA 1 Study)
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Parameter Baseline Value
Value after
Treatment

Treatment Reference

Sweat
Chloride
Concentration

98 mmol/L 66 mmol/L
500 mg
GLPG1837

[3]

| Lung Function (ppFEV1) | Declined after washout | Restored to pre-washout levels |

GLPG1837 |[11] |

Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay
This assay is a primary method for screening and characterizing CFTR potentiators.[1]

Cell Lines:

CFBE41o– cells (human bronchial epithelial) transduced with adenoviruses containing

F508del CFTR and YFP (H148Q/I152L/F47L).[1][9]

HEK293 cells transfected with plasmids containing various CFTR mutants (e.g., G551D,

G178R, S549N, R117H) and YFP.[1][9]

Cell Culture and Seeding:

HEK293 cells are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin.[9]

Following transfection, cells are seeded in black, poly-d-lysine coated 96-well plates at a

density of 70,000 cells per well.[1][9]

Incubation:

CFBE41o– cells are incubated for 24 hours at 27°C to promote F508del CFTR trafficking

to the cell membrane.[1][9]

HEK293 cells are incubated for 24 hours at 37°C.[9]
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Assay Procedure:

Cells are stimulated for 10 minutes with 10 µM forskolin (a CFTR activator) and the

desired concentration of the test compound (e.g., GLPG1837) at room temperature.[9]

The plate is then transferred to a plate reader where fluorescence is measured.

A stimulus solution containing a halide (e.g., iodide) is added.

The influx of halide ions through open CFTR channels quenches the YFP fluorescence.

The rate of fluorescence quenching is proportional to the CFTR channel activity. The

percent activation reflects the efficacy of the channel opening.[1]

Trans-epithelial Clamp Circuit (TECC)
The TECC assay provides a more physiologically relevant measure of CFTR function in

primary cells derived from CF patients.[5] This method measures ion transport across a

polarized epithelial cell monolayer grown on a permeable support. The assay records changes

in short-circuit current, which is a direct measure of transepithelial ion movement, upon

stimulation with activators and test compounds.[5] The observed activities in this assay for

GLPG1837 correlated well with the results from the YFP halide assays.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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